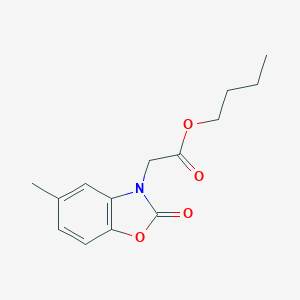![molecular formula C22H22ClN3O5S B285812 2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline is a novel chemical compound that has garnered significant attention in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the activity of certain receptors, such as the adenosine A3 receptor, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating various cellular processes and pathways. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Direcciones Futuras
There are several future directions for research on 2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its antiviral activity, which could be further explored for the development of new antiviral drugs. Additionally, its potential as an anti-inflammatory agent could be investigated for the treatment of various inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline involves several steps. The starting materials are 2-chloro-6,7-dimethoxyquinoline and 3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole-5-carbaldehyde. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Aplicaciones Científicas De Investigación
2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H22ClN3O5S |
|---|---|
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
2-chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
InChI |
InChI=1S/C22H22ClN3O5S/c1-29-15-7-5-13(6-8-15)18-11-19(26(25-18)32(4,27)28)16-9-14-10-20(30-2)21(31-3)12-17(14)24-22(16)23/h5-10,12,19H,11H2,1-4H3 |
Clave InChI |
RGRZFDXDGZRCBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl)S(=O)(=O)C |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
![9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester](/img/structure/B285733.png)
![Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate](/img/structure/B285734.png)

![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)